(Methoxycarbamoyl)formicacid

Description

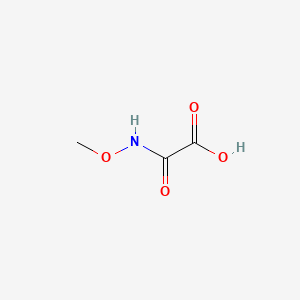

(Methoxycarbamoyl)formic acid is an organic compound with the molecular formula C3H5NO4 It is a derivative of formic acid, where one of the hydrogen atoms is replaced by a methoxycarbamoyl group

Properties

Molecular Formula |

C3H5NO4 |

|---|---|

Molecular Weight |

119.08 g/mol |

IUPAC Name |

2-(methoxyamino)-2-oxoacetic acid |

InChI |

InChI=1S/C3H5NO4/c1-8-4-2(5)3(6)7/h1H3,(H,4,5)(H,6,7) |

InChI Key |

KPZARQPYRLQORR-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Methoxycarbamoyl)formic acid can be synthesized through several methods. One common approach involves the reaction of formic acid with methoxyamine in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the formation of (methoxycarbamoyl)formic acid as the primary product.

Industrial Production Methods

In an industrial setting, (methoxycarbamoyl)formic acid can be produced through a continuous process involving the reaction of formic acid with methoxyamine hydrochloride. The reaction is carried out in a solvent such as methanol, and the product is purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(Methoxycarbamoyl)formic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce carbon dioxide and water.

Reduction: It can be reduced to form methoxycarbamoyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxycarbamoyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carbon dioxide and water.

Reduction: Methoxycarbamoyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Methoxycarbamoyl)formic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.

Biology: It is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.

Medicine: It is investigated for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.

Industry: It is used in the production of polymers and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of (methoxycarbamoyl)formic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

(Methoxycarbamoyl)formic acid can be compared with other similar compounds, such as:

Formic acid: The simplest carboxylic acid, with a single hydrogen atom attached to the carboxyl group.

Methoxyacetic acid: A derivative of acetic acid with a methoxy group attached to the alpha carbon.

Carbamic acid: A compound with a similar structure but lacking the methoxy group.

Uniqueness

(Methoxycarbamoyl)formic acid is unique due to the presence of both a methoxy group and a carbamoyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Biological Activity

(Methoxycarbamoyl)formic acid is a compound that has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

(Methoxycarbamoyl)formic acid is characterized by its methoxy and carbamoyl functional groups attached to a formic acid backbone. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

The biological activity of (methoxycarbamoyl)formic acid is primarily attributed to its ability to interact with various biomolecules. The exact mechanisms of action are still under investigation, but preliminary studies suggest that it may affect several cellular pathways:

- Antimicrobial Activity : The compound has shown potential antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimal inhibitory concentration (MIC) values indicating effective antimicrobial activity .

- Anticancer Activity : Research has indicated that (methoxycarbamoyl)formic acid exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been observed, suggesting its potential as an anticancer agent .

Antimicrobial Efficacy

The antimicrobial efficacy of (methoxycarbamoyl)formic acid was evaluated through various studies. Below is a summary table detailing the MIC values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

| Enterococcus faecalis | 0.75 |

These results indicate that (methoxycarbamoyl)formic acid possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated the compound's cytotoxicity against several cancer cell lines, summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MDA-MB-231 | 20 |

| K562 | 18 |

The IC50 values suggest that (methoxycarbamoyl)formic acid can effectively inhibit the growth of these cancer cells at relatively low concentrations.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on various derivatives of (methoxycarbamoyl)formic acid revealed that certain modifications enhanced its antibacterial properties. The study highlighted the importance of structural variations in optimizing antimicrobial efficacy .

- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of the compound on different cancer cell lines. Results showed that (methoxycarbamoyl)formic acid induced significant apoptosis in HeLa cells, providing a basis for further exploration as a potential anticancer therapeutic .

- Mechanistic Insights : Investigations into the mechanisms behind its biological activities revealed that (methoxycarbamoyl)formic acid may disrupt cellular processes by interacting with specific molecular targets involved in cell proliferation and survival pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.